

Application Notes: Protocols for Isolating Circulating miRNA from Serum and Plasma

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Introduction

Circulating cell-free microRNAs (miRNAs) found in serum and plasma are gaining significant attention as minimally invasive biomarkers for a wide range of diseases, including cancer, cardiovascular conditions, and neurodegenerative disorders. Their stability in circulation makes them attractive candidates for diagnostics, prognostics, and monitoring treatment responses. The accurate and efficient isolation of these small RNA molecules is a critical first step for reliable downstream analysis, such as quantitative real-time PCR (qRT-PCR), next-generation sequencing (NGS), and microarray analysis.

This document provides detailed protocols for miRNA isolation from both serum and plasma, a comparison of common methodologies, and key considerations for sample handling and quality control.

Serum vs. Plasma: A Critical Choice

The selection between serum and plasma as the starting material can significantly impact miRNA profiling results.

- **Plasma:** To obtain plasma, whole blood is collected in tubes containing an anticoagulant (e.g., EDTA, citrate) to prevent clotting. This is followed by centrifugation to separate the plasma from blood cells. Plasma preparation is a more controlled process.^[1] Studies

suggest that plasma may yield a higher miRNA content compared to serum.[1][2] EDTA and citrate are the recommended anticoagulants, as heparin has been shown to inhibit downstream enzymatic reactions like reverse transcription and PCR.[1][3]

- Serum: Serum is the liquid fraction of blood that remains after it has been allowed to clot. During the coagulation process, platelets and other blood cells can release miRNAs, potentially altering the circulating miRNA profile compared to plasma. However, the standard procedure for serum isolation is relatively consistent, which can be an advantage for comparing samples collected at different sites.[4]

For any given study, it is crucial to maintain consistency in the choice of sample type to ensure the reliability and comparability of the data. Mixing specimen types within a study is not recommended.[5]

Data Presentation: Performance of Isolation Methods

The efficiency of miRNA isolation can vary based on the chosen method and the starting material. Below is a summary of expected outcomes and a comparison of common isolation chemistries.

Table 1: Typical miRNA Yield and Purity from Serum and Plasma (200 μ L starting volume)

Starting Material	Typical miRNA Yield (ng)	Purity (A260/A280)	Purity (A260/A230)
Serum	1 - 10 ng	1.7 - 2.0	>1.5
Plasma (EDTA/Citrate)	1 - 12 ng	1.7 - 2.0	>1.5

Note: Yields are highly variable and depend on the isolation kit, donor health, and quantification method. Due to the low RNA concentration in serum and plasma, traditional spectrophotometric quantification (like NanoDrop) can be unreliable.[1][4][5] Fluorometric methods (e.g., Qubit microRNA Assay) are often more accurate.

Table 2: Comparison of Common miRNA Isolation Chemistries

Isolation Method	Principle	Advantages	Disadvantages
Phenol-Guanidine	Organic extraction followed by isopropanol precipitation.	High recovery of total RNA, including small RNAs. Cost-effective.	Involves hazardous chemicals (phenol, chloroform). More hands-on time. Potential for organic solvent carryover which can inhibit downstream reactions.
Spin Column (Silica-based)	Selective binding of RNA to a silica membrane in the presence of chaotropic salts.	Fast and easy to use. High-purity RNA. Many commercial kits available.	Yield can sometimes be lower than phenol-based methods. Potential for larger RNAs to co-elute if not optimized for small RNA.
Magnetic Beads	RNA binds to coated magnetic particles, which are then separated using a magnet.	Amenable to automation and high-throughput processing.	Higher cost per sample. Potential for bead carryover if not washed properly.

Comparative studies have shown that certain commercial kits, such as the Qiagen miRNeasy Serum/Plasma Kit, consistently perform well in terms of miRNA quality and yield from plasma. [\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are generalized protocols. It is imperative to follow the specific instructions provided by the manufacturer of the chosen isolation kit.

General Sample Handling and Preparation

- **Blood Collection:** For plasma, collect whole blood in EDTA or citrate tubes and mix gently by inversion. For serum, collect blood in tubes without anticoagulants.
- **Processing Time:** Process whole blood to serum or plasma as soon as possible, ideally within a few hours of collection, to maintain RNA integrity.[\[1\]](#)
- **Centrifugation:**
 - **Plasma:** Perform a double centrifugation step. First, centrifuge at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cells. Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 10 minutes at 4°C) to remove remaining platelets and cellular debris.[\[9\]](#)
 - **Serum:** Allow blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the serum.
- **Storage:** Store serum or plasma aliquots at -80°C to prevent degradation. Avoid multiple freeze-thaw cycles.[\[10\]](#)

Protocol 1: Spin Column-Based miRNA Isolation (e.g., Qiagen miRNeasy Serum/Plasma Kit)

This protocol is based on the widely used phenol-guanidine lysis followed by silica column purification.

Materials:

- Serum or plasma (200 µL)
- Qiagen miRNeasy Serum/Plasma Kit (contains QIAzol Lysis Reagent, chloroform, wash buffers, RNase-free water, spin columns)
- Isopropanol (100%)
- Ethanol (100%)
- Microcentrifuge

- RNase-free tubes and pipette tips

Methodology:

- Lysis: Add 5 volumes of QIAzol Lysis Reagent to 1 volume of serum/plasma (e.g., 1 mL QIAzol to 200 μ L sample). Vortex for 15 seconds. Incubate at room temperature for 5 minutes to ensure complete dissociation of nucleoprotein complexes.[\[7\]](#)[\[10\]](#)
- Spike-in Control (Optional but Recommended): To monitor extraction efficiency, add a synthetic, non-human miRNA (e.g., from *C. elegans*) to the lysate.[\[3\]](#)[\[5\]](#)
- Phase Separation: Add 200 μ L of chloroform to the lysate. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase (which contains the RNA) to a new RNase-free tube. Be cautious not to disturb the interphase.[\[3\]](#)
- Precipitation: Add 1.5 volumes of 100% ethanol to the aqueous phase and mix thoroughly by pipetting.
- Binding: Transfer the sample to an RNeasy MinElute spin column placed in a collection tube. Centrifuge at $\geq 8,000$ x g for 15 seconds at room temperature. Discard the flow-through.
- Washing:
 - Add 700 μ L of Buffer RWT to the spin column and centrifuge for 15 seconds at $\geq 8,000$ x g. Discard the flow-through.
 - Add 500 μ L of Buffer RPE to the spin column and centrifuge for 15 seconds at $\geq 8,000$ x g. Discard the flow-through.
 - Add another 500 μ L of Buffer RPE and centrifuge for 2 minutes at $\geq 8,000$ x g.
- Dry Spin: Discard the collection tube and place the spin column in a new one. Centrifuge at full speed for 5 minutes to completely dry the membrane.[\[11\]](#)

- **Elution:** Place the spin column into a new 1.5 mL RNase-free collection tube. Add 14-20 μ L of RNase-free water directly onto the center of the membrane. Incubate for 1 minute at room temperature. Centrifuge for 1 minute at full speed to elute the RNA.[\[11\]](#) Some protocols suggest a double elution step can enhance yield.[\[6\]](#)[\[7\]](#)
- **Storage:** Store the eluted RNA at -80°C.

Protocol 2: Phenol-Guanidine and Precipitation Method (TRIzol-based)

This classic method does not use columns but relies on organic extraction and alcohol precipitation.

Materials:

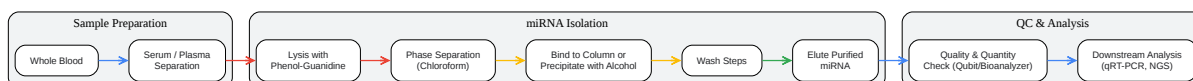
- Serum or plasma (200 μ L)
- TRIzol LS Reagent (or similar)
- Chloroform
- Isopropanol (100%)
- Ethanol (75%, prepared with RNase-free water)
- Glycogen (RNase-free, as a co-precipitant)
- RNase-free water
- Microcentrifuge
- RNase-free tubes and pipette tips

Methodology:

- **Lysis:** Add 750 μ L of TRIzol LS Reagent to 250 μ L of serum/plasma. Mix well and incubate at room temperature for 5-10 minutes.[\[3\]](#)

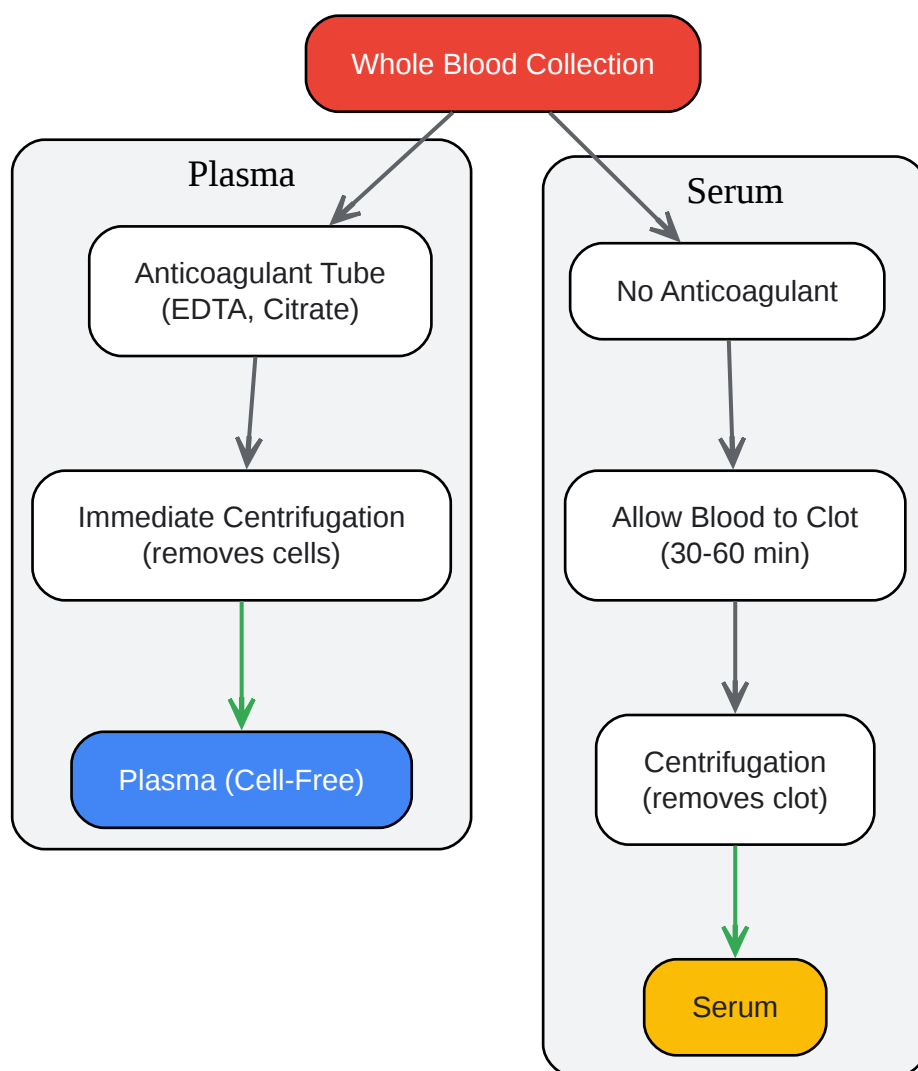
- **Phase Separation:** Add 200 μ L of chloroform. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- **Aqueous Phase Transfer:** Carefully transfer the upper aqueous phase to a new tube.
- **Precipitation:** Add 500 μ L of 100% isopropanol to the aqueous phase. Add 1 μ L of glycogen (20 mg/mL) to aid in visualizing the RNA pellet. Mix and incubate at -20°C for at least 1 hour (or overnight).
- **Pelleting:** Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet should be visible.
- **Washing:** Carefully discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.
- **Re-pelleting:** Centrifuge at 7,500 x g for 5 minutes at 4°C.
- **Drying:** Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
- **Resuspension:** Resuspend the pellet in 20-30 μ L of RNase-free water.
- **Storage:** Store the eluted RNA at -80°C.

Visualizations



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Caption: Workflow for miRNA isolation from blood derivatives.



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Caption: Derivation of Plasma versus Serum from Whole Blood.

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